Ethynyl Estradiol-13C2D4

Bioanalysis LC-MS/MS Internal Standard Selection

Ethynyl Estradiol-13C2D4 is a stable, dual-labeled analog of the synthetic estrogen 17α-ethynylestradiol (EE2), featuring simultaneous 13C2 and D4 isotope incorporation. With a molecular formula of C1813C2H20D4O2 and a molecular weight of 302.4 g/mol, this compound is engineered as a high-specificity internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Molecular Formula C20H24O2
Molecular Weight 302.419
CAS No. 2483735-63-1
Cat. No. B2693787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthynyl Estradiol-13C2D4
CAS2483735-63-1
Molecular FormulaC20H24O2
Molecular Weight302.419
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i1+1,3+1,5D,11D2,12D
InChIKeyBFPYWIDHMRZLRN-RTCGVVDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethynyl Estradiol-13C2D4 (CAS 2483735-63-1): Technical Profile for Procurement in Quantitative Bioanalysis


Ethynyl Estradiol-13C2D4 is a stable, dual-labeled analog of the synthetic estrogen 17α-ethynylestradiol (EE2), featuring simultaneous 13C2 and D4 isotope incorporation [1]. With a molecular formula of C1813C2H20D4O2 and a molecular weight of 302.4 g/mol, this compound is engineered as a high-specificity internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . Unlike single-isotope analogs, its dual-labeling design provides a unique mass shift and enhanced spectral differentiation, making it essential for accurate quantification of ethynyl estradiol in complex biological matrices such as human plasma, serum, and environmental samples [2].

Why Generic Isotopic Substitution Fails: Procurement Risks of Single-Labeled Ethynyl Estradiol Analogs


Substituting Ethynyl Estradiol-13C2D4 with a simpler, single-isotope analog such as ethynyl estradiol-d4 or ethynyl estradiol-13C2 introduces quantifiable risks to data integrity in regulated bioanalytical workflows. Single-isotope internal standards can suffer from isotopic peak overlap with the unlabeled analyte due to natural isotope abundance and incomplete labeling, leading to biased quantification and potential method validation failure [1]. Furthermore, deuterium-only labeled compounds may exhibit subtle chromatographic retention time shifts due to the deuterium isotope effect, which can impair co-elution with the target analyte and reduce the internal standard's ability to fully compensate for matrix effects and ionization variability [2]. The dual 13C2D4 design mitigates these specific, data-compromising pitfalls, a distinction critical for compliant pharmaceutical development, environmental monitoring, and clinical research.

Ethynyl Estradiol-13C2D4: Head-to-Head Quantitative Differentiation Evidence


Superior Mass Shift and Reduced Isotopic Interference vs. Ethynyl Estradiol-d4

Ethynyl Estradiol-13C2D4 provides a net mass shift of +6 Da relative to the unlabeled analyte (C20H24O2, MW 296.4 Da), compared to a +4 Da shift for Ethynyl Estradiol-d4 (MW 300.4 Da) [1]. This larger mass shift, achieved through dual 13C2 (+2 Da) and D4 (+4 Da) labeling, is critical for baseline resolution from the naturally occurring M+2 and M+4 isotopic peaks of the unlabeled analyte, which can constitute up to 2-5% of the signal intensity and artificially inflate internal standard response in single-isotope assays [2].

Bioanalysis LC-MS/MS Internal Standard Selection

Validated Matrix Effect Compensation in LC-MS/MS: Dual-Labeled IS Ensures Regulatory-Compliant Accuracy

Bioanalytical method validation guidelines from regulatory bodies mandate the use of stable isotope-labeled internal standards to correct for matrix effects and extraction variability. While the use of a single-labeled internal standard is common, the dual-labeled Ethynyl Estradiol-13C2D4 offers a theoretical advantage in minimizing the risk of isotopic interference from co-eluting metabolites, a known issue in EE2 assays [1]. This design principle ensures that the internal standard response accurately mirrors the analyte's behavior throughout the entire sample preparation and ionization process, a requirement for achieving the stringent accuracy (±15%) and precision (±15%) criteria for regulated studies [2].

Method Validation Matrix Effects Regulatory Bioanalysis

High Isotopic Enrichment and Chemical Purity for Unambiguous Quantification

Ethynyl Estradiol-13C2D4 is available with a specified chemical purity of 97% and an isotopic enrichment of 99 atom % 13C for the labeled carbon positions . This high level of enrichment, documented by the manufacturer, is essential to guarantee that the internal standard's signal is derived solely from the labeled molecule, not from residual unlabeled material, which would otherwise introduce a systematic low bias in the quantification of the target analyte [1]. In contrast, lower-purity or non-certified isotopic standards can contain up to 5-10% unlabeled species, significantly degrading assay sensitivity and accuracy at low pg/mL levels.

Isotopic Enrichment Reference Standard Quality Control

Optimal Research and Industrial Applications for Ethynyl Estradiol-13C2D4 Procurement


Regulated Bioequivalence and Pharmacokinetic Studies of Oral Contraceptives

This is the primary application scenario. The dual-labeled internal standard is essential for developing and validating sensitive LC-MS/MS methods required by regulatory agencies to measure ethynyl estradiol plasma concentrations in bioequivalence studies for generic oral contraceptives. Its use minimizes the risk of method rejection due to matrix effects or isotopic interference, a critical factor for ANDA submissions [1].

High-Resolution Metabolite Identification and Adduct Tracking

In untargeted high-resolution LC-MS/MS workflows aimed at identifying novel metabolites and reactive glutathione/N-acetylcysteine adducts of ethinyl estradiol, the dual-labeled standard serves as a powerful tool. The unique isotopic signature enables confident discrimination of drug-related material from complex endogenous background signals in liver microsome incubations, as demonstrated in recent metabolism studies [1].

Environmental Fate and Endocrine Disruption Monitoring

For quantifying trace levels of ethinyl estradiol in complex environmental matrices (e.g., wastewater, surface water), where matrix effects are severe and analyte concentrations are in the low ng/L range, a high-enrichment, dual-labeled internal standard is critical. It enables the development of robust isotope dilution methods that meet the stringent accuracy (e.g., within 35% tolerance) required for reliable environmental risk assessment [1].

Method Cross-Validation and Bridging Studies

When transitioning a bioanalytical method between laboratories or analytical platforms (e.g., from a single-labeled to a dual-labeled IS), Ethynyl Estradiol-13C2D4 provides a gold-standard reference point. Its well-defined purity and isotopic enrichment profile allow for precise cross-validation, ensuring that data generated across different studies and sites remain comparable and statistically sound.

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